(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
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Overview
Description
(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is a natural product found in Aplysina cauliformis with data available.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
A study by Rogers and Molinski (2007) isolated similar compounds from the sponge Aplysina fulva, contributing to the understanding of the structural complexity and biosynthesis of brominated spiroisoxazolines (E. Rogers & T. Molinski, 2007). In another study, various compounds with a related structure were identified from sponges, providing insight into potential antimycobacterial activity against Mycobacterium tuberculosis (R. C. Gandolfi et al., 2010).
Antiviral Applications
Apaydın et al. (2020) synthesized and evaluated a series of spirothiazolidinone compounds, closely related structurally, for their antiviral activity, demonstrating potential against influenza A/H3N2 and human coronavirus 229E (Çağla Begüm Apaydın et al., 2020).
Methodology in Synthesis
Qian et al. (2015) developed a new copper-catalyzed oxidative ipso-cyclization method for synthesizing azaspiro compounds, which may have implications for the synthesis of similar complex structures (Pengcheng Qian et al., 2015). Similarly, Yu et al. (2015) presented a one-pot synthesis method for N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids, offering a straightforward approach to synthesizing structurally related compounds (V. Yu. et al., 2015).
properties
Product Name |
(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
---|---|
Molecular Formula |
C23H25Br4N3O7 |
Molecular Weight |
775.1 g/mol |
IUPAC Name |
(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C23H25Br4N3O7/c1-11(31)29-10-17(32)12-6-13(24)19(14(25)7-12)36-5-3-4-28-22(34)16-9-23(37-30-16)8-15(26)20(35-2)18(27)21(23)33/h6-8,17,21,32-33H,3-5,9-10H2,1-2H3,(H,28,34)(H,29,31)/t17?,21-,23+/m0/s1 |
InChI Key |
WGLJDQYUOYCSPY-GCXSUNMLSA-N |
Isomeric SMILES |
CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NO[C@@]3(C2)C=C(C(=C([C@@H]3O)Br)OC)Br)Br)O |
Canonical SMILES |
CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O |
synonyms |
aplysinamisine III aplysinamisine-III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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